molecular formula C25H24F4N4O5 B605051 A-485 CAS No. 1889279-16-6

A-485

Numéro de catalogue B605051
Numéro CAS: 1889279-16-6
Poids moléculaire: 536.4836
Clé InChI: VRVJKILQRBSEAG-LFPIHBKWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

A-485 is an inhibitor of the histone acetyltransferase p300/CBP (IC50 = 60 nM). It decreases acetylated histone H3 lysine 27 (H3K27Ac), but not H3K9Ac, levels in PC3 cells in a concentration-dependent manner. This compound reduces proliferation of non-small cell lung cancer (NSCLC), small cell lung cancer, triple-negative breast cancer, mantel cell lymphoma, multiple myeloma, non-Hodgkin's, and acute myeloid leukemia cell lines. It inhibits expression of prostate specific antigen (PSA) and H3K27Ac occupancy at the PSA enhancer without inhibiting androgen receptor occupancy in LNCaP-FGC cells. This compound reduces tumor volume in a LuCaP-77 mouse xenograft model of castration-resistant prostate cancer when administered at a dose of 100 mg twice per day for 21 days.
This compound is a potent and selective HAT inhibitor of p300/CBP in vitro with an IC50 of 10 nM in a p300 TR-FRET assay and 3 nM in a CBP TR-FRET assay with selectivity > 1000-fold over closely related HATs. SPR data indicates potent binding to p300 (KD=15 nM). In PC-3 cells this compound reduces H3K27ac with IC50 of 73 nM while not affecting H3K9ac levels. Inhibition of cellular proliferation is observed in several cancer cell types, most notably AR+ prostate, multiple myeloma, and NHL. A-486 is a suitable control with 1000-fold higher IC50 in the p300 TR-FRET assay.

Applications De Recherche Scientifique

Activité Antitumorale dans l'Adénome Hypophysaire à Hormone de Croissance

A-485 a été trouvé pour exercer une activité antitumorale dans l'adénome hypophysaire à hormone de croissance (GHPA), un sous-type majeur d'adénome hypophysaire {svg_1}. Le composé inhibe la coactivateur d'acétyltransférase d'histone (HAT) p300, qui peut réguler la transcription de plusieurs gènes essentiels pour la tumorigenèse et la progression des PA {svg_2}. Le traitement avec this compound a supprimé la croissance cellulaire et inhibé la sécrétion de GH in vitro et in vivo {svg_3}. Il a également réduit l'expression ou l'activité de plusieurs oncogènes, tels que les gènes des voies de signalisation Pttg1, c-Myc, cAMP et PI3K/AKT/mTOR {svg_4}.

Influence sur l'Expression Génétique

This compound est un inhibiteur sélectif et compétitif des acétyltransférases d'histone p300 et de la protéine de liaison à CREB (CBP) {svg_5}. Ces protéines régulent la transcription en acétylant la queue d'histone ou en fonctionnant comme des coactivateurs transcriptionnels {svg_6}. En inhibant ces protéines, this compound peut influencer l'expression génétique, ce qui peut avoir des implications dans divers domaines de la recherche biologique {svg_7}.

Réduction de la Croissance Cellulaire dans Divers Cancers

En plus de ses effets sur le GHPA, this compound s'est avéré réduire la croissance cellulaire dans une variété de cancers {svg_8}. Ceci est probablement dû à sa capacité à inhiber p300 et CBP, qui jouent un rôle clé dans la prolifération cellulaire {svg_9}. Des recherches supplémentaires sont nécessaires pour comprendre pleinement le potentiel d'this compound dans le traitement du cancer {svg_10}.

Mécanisme D'action

Target of Action

A-485 primarily targets the p300/CBP histone acetyltransferase (HAT) domain . These proteins play a crucial role in gene expression by acetylating histones, which leads to the relaxation of chromatin structure and allows transcription factors to access DNA .

Mode of Action

This compound acts as a potent and selective inhibitor of the p300/CBP HAT domain . It binds to these proteins and inhibits their activity, leading to a decrease in histone acetylation . This results in a more compact chromatin structure, which can limit the access of transcription factors to DNA and reduce gene expression .

Biochemical Pathways

The inhibition of p300/CBP by this compound affects various biochemical pathways. It can suppress the proliferation of several hematological malignancies and AR+ prostate cancer cell lines in vitro . The exact pathways affected by this compound are still being researched, but it is known that the compound has a broad effect on gene expression due to its action on p300/CBP .

Pharmacokinetics

This compound is orally bioavailable, indicating that it can be absorbed from the gastrointestinal tract and distributed throughout the body

Result of Action

The inhibition of p300/CBP by this compound leads to a decrease in histone acetylation, which can suppress the expression of certain genes . This can result in the suppression of proliferation in several hematological malignancies and AR+ prostate cancer cell lines in vitro . Additionally, this compound has been shown to inhibit tumor growth in a castration-resistant prostate cancer xenograft model .

Propriétés

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[(3R)-6-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24F4N4O5/c1-14(25(27,28)29)32(12-15-3-5-17(26)6-4-15)20(34)13-33-21(35)24(38-23(33)37)10-9-16-11-18(7-8-19(16)24)31-22(36)30-2/h3-8,11,14H,9-10,12-13H2,1-2H3,(H2,30,31,36)/t14-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVJKILQRBSEAG-LFPIHBKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)C3(CCC4=C3C=CC(=C4)NC(=O)NC)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)[C@]3(CCC4=C3C=CC(=C4)NC(=O)NC)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24F4N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(4-Fluorobenzyl)-2-((R)-5-(3-methylureido)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-Fluorobenzyl)-2-((R)-5-(3-methylureido)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-Fluorobenzyl)-2-((R)-5-(3-methylureido)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-Fluorobenzyl)-2-((R)-5-(3-methylureido)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-Fluorobenzyl)-2-((R)-5-(3-methylureido)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-Fluorobenzyl)-2-((R)-5-(3-methylureido)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide

Q & A

Q1: What is the primary biological target of A-485?

A1: this compound acts as a ligand for the p300/CBP protein. []

Q2: How does this compound binding to p300/CBP impact cellular processes?

A2: Binding of this compound to p300/CBP can initiate its degradation, potentially leading to downstream effects on gene expression and cellular function. []

Q3: What is the significance of p300/CBP degradation in a cellular context?

A3: p300/CBP are transcriptional coactivators involved in various cellular processes, including cell growth, differentiation, and apoptosis. Their degradation can therefore have significant effects on cell fate and function.

Q4: What is the molecular formula and weight of this compound?

A4: While the provided text doesn't explicitly state the molecular formula and weight, these can be deduced from the full chemical name and calculated accordingly.

Q5: Is there any available spectroscopic data for this compound?

A5: The provided research papers do not offer specific spectroscopic data for this compound.

Q6: Has the material compatibility of this compound been investigated?

A6: The provided research papers do not explicitly discuss the material compatibility of this compound.

Q7: What is known about the stability of this compound under various conditions?

A7: Information about the stability of this compound under various conditions is not provided in the research papers.

Q8: Does this compound exhibit any catalytic properties?

A8: The provided research papers do not suggest any inherent catalytic properties of this compound.

Q9: Have any computational studies been performed on this compound?

A9: The research papers do not mention any specific computational studies or QSAR models related to this compound.

Q10: How do structural modifications of this compound affect its binding affinity to p300/CBP?

A10: The provided papers do not delve into the specific structure-activity relationships of this compound and its analogues.

Q11: What is known about the formulation strategies for this compound?

A11: The research papers provided do not include details about specific formulation strategies for this compound.

Q12: Is there information available regarding the SHE regulations concerning this compound?

A12: The provided papers do not discuss SHE regulations pertaining to this compound. This information would typically be found in safety data sheets and regulatory documents.

Q13: Has the pharmacokinetic profile of this compound been investigated?

A13: The provided research papers do not provide details regarding the pharmacokinetic profile (ADME) of this compound.

Q14: What cell-based assays have been used to assess the activity of this compound?

A15: Research paper [] utilized a myeloma cell line, MM1.S, to assess cell viability and p300 degradation induced by this compound conjugated with pomalidomide and different linkers.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.